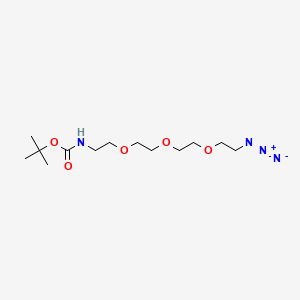

t-Boc-N-Amido-PEG3-Azide

Vue d'ensemble

Description

t-Boc-N-Amido-PEG3-Azide is a carbamate ester with the molecular formula C13H26N4O5. This compound is known for its unique structure, which includes an azido group and multiple ethoxy groups. It is often used in various chemical reactions and has applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG3-Azide typically involves the reaction of tert-butyl carbamate with a series of ethoxy-containing intermediates. The azido group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

t-Boc-N-Amido-PEG3-Azide undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium azide or other nucleophiles.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates.

Applications De Recherche Scientifique

Drug Development and Delivery

t-Boc-N-Amido-PEG3-Azide is employed in the development of drug conjugates. The PEG component improves the pharmacokinetic properties of drugs by increasing solubility and reducing immunogenicity. The ability to attach drugs to the azide group allows for targeted delivery systems that can enhance therapeutic efficacy while minimizing side effects. This application is crucial in the formulation of antibody-drug conjugates (ADCs) and other biopharmaceuticals .

Bioconjugation Techniques

The compound's azide functionality is pivotal in bioconjugation processes, where it can be used to link biomolecules such as proteins, peptides, or nucleic acids through Click Chemistry. This method is advantageous for creating stable conjugates that retain biological activity. For instance, researchers have successfully utilized this compound in synthesizing peptide-drug conjugates that demonstrate improved specificity and reduced toxicity .

Nanotechnology Applications

In nanotechnology, this compound serves as a linker for constructing nanoscale materials and systems. Its ability to facilitate the attachment of nanoparticles to biological molecules makes it valuable in developing targeted drug delivery vehicles and diagnostic tools. The compound's properties allow for the creation of multifunctional nanoparticles that can be engineered for specific therapeutic or imaging purposes .

Polymer Chemistry

The compound is also significant in polymer chemistry, where it can be incorporated into graft copolymers or used as a building block for more complex polymeric structures. Its reactivity enables the design of functionalized polymers that can respond to environmental stimuli or target specific cellular interactions, enhancing their utility in biomedical applications .

Case Study 1: Synthesis of Antibody-Drug Conjugates

A study demonstrated the effectiveness of this compound in synthesizing ADCs by linking an anticancer drug to an antibody via a stable triazole bond formed through Click Chemistry. The resulting ADC exhibited enhanced therapeutic efficacy against cancer cells while minimizing off-target effects.

Case Study 2: Development of Targeted Nanoparticles

Research involving the use of this compound in creating targeted nanoparticles showed promising results in delivering chemotherapeutic agents directly to tumor sites. The nanoparticles were functionalized with targeting ligands that recognized specific cancer cell receptors, significantly improving drug accumulation at the target site compared to non-targeted delivery systems.

Mécanisme D'action

The mechanism of action of t-Boc-N-Amido-PEG3-Azide involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Similar structure but with an amino group instead of an azido group.

tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains a hydroxy group instead of an azido group.

Uniqueness

The presence of the azido group in t-Boc-N-Amido-PEG3-Azide makes it particularly useful in click chemistry, a versatile and widely used chemical reaction. This sets it apart from similar compounds that lack this functional group .

Activité Biologique

t-Boc-N-Amido-PEG3-Azide is a specialized compound that belongs to the class of polyethylene glycol (PEG) derivatives. Its unique structural properties, including an azide group, an amide group, and a tert-butyloxycarbonyl (t-Boc) protecting group, make it a versatile tool in drug research and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Structure

The chemical formula of this compound is C₁₃H₂₆N₄O₅, with a molecular weight of 318.4 g/mol. The compound features:

- Azide Group : Essential for click chemistry applications.

- Amide Group : Contributes to stability and low toxicity.

- t-Boc Protecting Group : Provides protection during synthetic reactions.

Table 1: Comparison with Related Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| t-Boc-N-Amido-PEG2-Azide | Azide, Amide, t-Boc | Shorter PEG chain; may exhibit different solubility profiles. |

| t-Boc-N-Amido-PEG4-Azide | Azide, Amide, t-Boc | Longer PEG chain; potentially enhanced solubility and flexibility. |

| t-Boc-N-Amido-PEG5-Azide | Azide, Amide, t-Boc | Increased hydrophilicity compared to PEG3. |

| t-Boc-N-Amido-PEG6-Azide | Azide, Amide, t-Boc | Enhanced molecular weight; may influence pharmacokinetics. |

| Boc-N-Amido-PEG3-Azide | Azide, Amide | Lacks the t-Boc protection; may have different reactivity profiles. |

The biological activity of this compound is primarily attributed to its ability to engage in click chemistry reactions. The azide group allows for selective reactions with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is crucial for synthesizing complex pharmaceutical compounds efficiently .

The amide functionality enhances the compound's stability and contributes to a favorable toxicity profile in potential drug candidates. Furthermore, the hydrophilic nature of the PEG spacer improves solubility in aqueous environments, which is advantageous for biological applications .

Applications in Drug Development

This compound has several applications across various fields:

- Drug Conjugation : It serves as a linker in bioconjugation strategies to attach drugs to targeting moieties.

- Vaccine Development : Its ability to form stable linkages is utilized in creating vaccine candidates that require precise delivery systems.

- Diagnostic Tools : The compound can be employed in the development of diagnostic agents due to its biocompatibility and reactivity.

Case Study 1: Synthesis of Antibody-Drug Conjugates (ADCs)

In a study examining the synthesis of ADCs using this compound, researchers demonstrated that the compound effectively facilitated the conjugation of cytotoxic drugs to antibodies via click chemistry. The resulting ADCs exhibited enhanced therapeutic efficacy while maintaining specificity towards cancer cells .

Case Study 2: Vaccine Candidate Development

Another study focused on using this compound in vaccine formulations against viral infections. The azide group allowed for the incorporation of viral antigens into a PEG-based delivery system, leading to improved immune responses in preclinical models.

Research Findings

Recent studies highlight the versatility and effectiveness of this compound in various applications:

- Stability Studies : Research indicates that compounds synthesized using this compound show significant stability under physiological conditions, making them suitable for therapeutic use.

- Toxicity Assessments : Toxicological evaluations have shown that derivatives of this compound exhibit low cytotoxicity across multiple cell lines, reinforcing its potential as a safe drug delivery vehicle .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZDUJVZYGUSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680673 | |

| Record name | tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642091-68-7 | |

| Record name | tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.